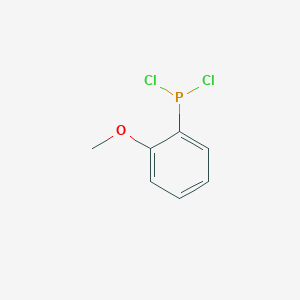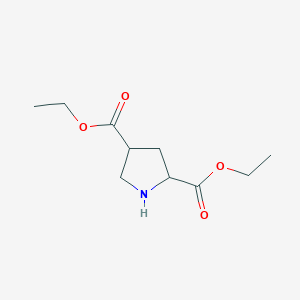
3,4-Dimethylphenanthrene
Overview
Description
3,4-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It consists of a phenanthrene backbone with two methyl groups attached at the 3 and 4 positions. This compound is known for its unique structural properties, which include a non-planar configuration due to steric hindrance caused by the methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenanthrene typically involves a furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation of the resulting enooxide with trimethylsilyl iodide . This method is efficient and generally applicable for producing various dimethylphenanthrene isomers.
Industrial Production Methods: Industrial production of this compound may involve the Friedel-Crafts cyclization of p-xylene with gamma-butyrolactone or gamma-(2,5-dimethylphenyl)butyric acid via its trifluoromethanesulfonic anhydride derivative . This process results in the formation of a mixture of dimethyl-1-tetralones, which are then further processed to yield the desired dimethylphenanthrene isomer.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, forming oxides.
Reduction: Involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Halogenated phenanthrenes such as 9-bromophenanthrene.
Scientific Research Applications
3,4-Dimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential carcinogenic properties.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, plastics, and other organic materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA bases, leading to mutations and potential carcinogenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form adducts with DNA .
Comparison with Similar Compounds
Phenanthrene: A parent compound with no methyl groups.
1,4-Dimethylphenanthrene: Another isomer with methyl groups at different positions.
1-Methylphenanthrene: A mono-methylated derivative.
Uniqueness: 3,4-Dimethylphenanthrene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. The steric hindrance caused by the methyl groups makes it non-planar and influences its packing in the solid state .
Properties
IUPAC Name |
3,4-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKMRUGPOSSXNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216504 | |
| Record name | Phenanthrene, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66291-31-4 | |
| Record name | Phenanthrene, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1622754.png)




![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid](/img/structure/B1622761.png)




![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)



